molecular formula C22H19N5O3S B2935558 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 850157-31-2

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2935558
CAS RN: 850157-31-2
M. Wt: 433.49
InChI Key: DWMUCJSIAQJBSV-UHFFFAOYSA-N
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Description

The compound “2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a phenyl ring, a thioacetamide group, and a nitrophenyl group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the various substituents. The phenyl rings could participate in π-π stacking interactions, and the nitro group could engage in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make it more polar, while the phenyl rings could contribute to its hydrophobicity .

Scientific Research Applications

Radioligand Development for PET Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the specified compound, has been identified as selective ligands for the translocator protein (18 kDa), which is significant for developing radioligands like [18F]DPA-714 for positron emission tomography (PET) imaging. This application allows for the non-invasive study of biological processes at the molecular level, providing valuable insights into neuroinflammation and potential neurodegenerative disease markers (Dollé et al., 2008).

Antimicrobial Activity

Compounds derived from a similar chemical structure, including various pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of microbial agents, highlighting their potential as leads for developing new antimicrobial agents (Bondock et al., 2008).

Insecticidal Assessment

Derivatives of thiadiazole, related to the chemical structure of interest, have been synthesized and assessed for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of these compounds in developing new, effective insecticides (Fadda et al., 2017).

Anticancer Activity

A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives reveals their synthesis and subsequent testing for anticancer activity against human breast adenocarcinoma cell lines. Such research underscores the therapeutic potential of these compounds in cancer treatment, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could yield potent anticancer agents (Abdellatif et al., 2014).

Enzyme Inhibition for Therapeutic Applications

The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones have been explored as inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Such inhibitors offer a promising approach to modulating intracellular signaling pathways for therapeutic benefits (Li et al., 2016).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of other pyrazolo[1,5-a]pyrimidine derivatives . Further studies could also investigate its physical and chemical properties in more detail.

properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-11-20(31-13-19(28)24-17-9-6-10-18(12-17)27(29)30)26-22(23-14)21(15(2)25-26)16-7-4-3-5-8-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMUCJSIAQJBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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